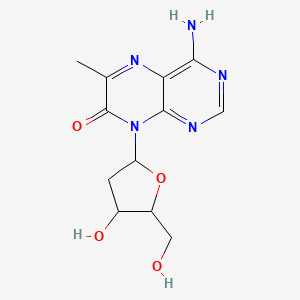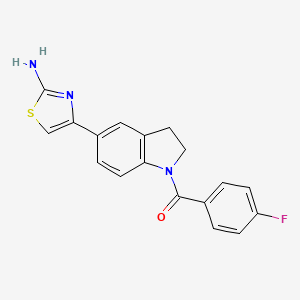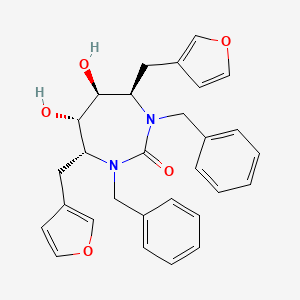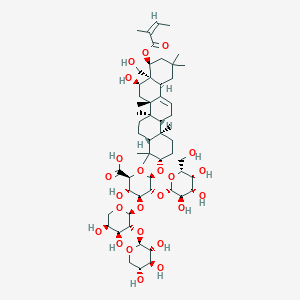
Ciprofloxacin beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofloxacin beta-D-glucuronide is a conjugated form of ciprofloxacin, a widely used antibiotic. This compound is formed when ciprofloxacin undergoes glucuronidation, a process where glucuronic acid is added to the molecule. This modification often occurs in the liver and facilitates the excretion of ciprofloxacin from the body. The glucuronide conjugate is less active than the parent drug but plays a crucial role in the drug’s metabolism and elimination.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin beta-D-glucuronide typically involves the enzymatic or chemical conjugation of ciprofloxacin with glucuronic acid. Enzymatic methods use UDP-glucuronosyltransferases (UGTs) to catalyze the reaction under physiological conditions. Chemical synthesis can be achieved by activating glucuronic acid with a coupling agent like carbodiimide and then reacting it with ciprofloxacin under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes where genetically engineered bacteria express UGTs to produce the conjugate. Alternatively, large-scale chemical synthesis can be optimized for higher yields and purity, using advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ciprofloxacin beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by beta-glucuronidase enzymes. This reaction regenerates the active ciprofloxacin molecule.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-glucuronidase at physiological pH and temperature.
Oxidation and Reduction: These reactions are less common for the glucuronide conjugate but can occur under specific conditions.
Major Products:
Hydrolysis Product: Ciprofloxacin and glucuronic acid.
Oxidation/Reduction Products: These are less characterized but may include modified forms of ciprofloxacin.
Applications De Recherche Scientifique
Ciprofloxacin beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of ciprofloxacin.
Drug Interaction Studies: Investigating how other drugs affect the glucuronidation and deglucuronidation processes.
Microbial Studies: Understanding the role of beta-glucuronidase-producing bacteria in drug metabolism.
Toxicology: Assessing the impact of glucuronide conjugates on liver and kidney function.
Mécanisme D'action
The primary action of ciprofloxacin beta-D-glucuronide is related to its role in drug metabolism. The glucuronide conjugate is an inactive form that facilitates the excretion of ciprofloxacin. Upon hydrolysis by beta-glucuronidase, active ciprofloxacin is released, which then exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Comparaison Avec Des Composés Similaires
- Norfloxacin beta-D-glucuronide
- Levofloxacin beta-D-glucuronide
- Moxifloxacin beta-D-glucuronide
Comparison: Ciprofloxacin beta-D-glucuronide is unique due to its specific parent drug, ciprofloxacin, which has a broad spectrum of antibacterial activity. Compared to norfloxacin and levofloxacin glucuronides, this compound may exhibit different pharmacokinetic properties and metabolic stability. Moxifloxacin beta-D-glucuronide, on the other hand, might have a longer half-life due to the parent drug’s pharmacological characteristics.
Propriétés
Formule moléculaire |
C23H26FN3O9 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33) |
Clé InChI |
KHGHUQNIHVSBBO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)

![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)

![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)

![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
